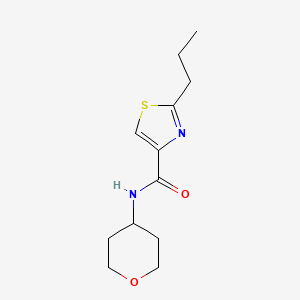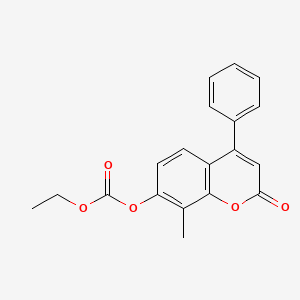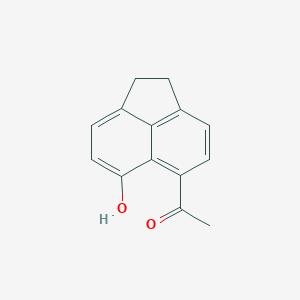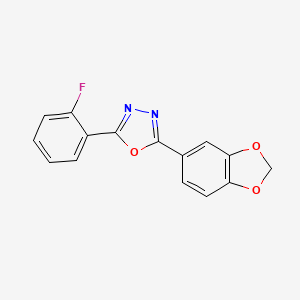
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and pathways that are involved in cell proliferation, inflammation, and oxidative stress. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. Additionally, the compound has been shown to inhibit the activity of various kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide have been extensively studied. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is its relatively straightforward synthesis method. Additionally, the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of the compound is its relatively limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for research on 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide. One potential area of research is in the development of novel therapeutic agents for cancer treatment. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. Further research is needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for in vivo use. Finally, the compound's potential applications in other fields, such as materials science and catalysis, should also be explored.
Méthodes De Synthèse
The synthesis of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 4-carboxy-2-pentanone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to yield the final compound. The process is relatively straightforward and can be achieved with high yields.
Applications De Recherche Scientifique
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-(oxan-4-yl)-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-11-14-10(8-17-11)12(15)13-9-4-6-16-7-5-9/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRUSRBWZOPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![1-methyl-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5665097.png)

![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)
![1-{[(2-methoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5665116.png)
![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)
![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)
![(3R*,4R*)-1-[3-(3-chloro-5-isoxazolyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5665155.png)
![N-{2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B5665162.png)